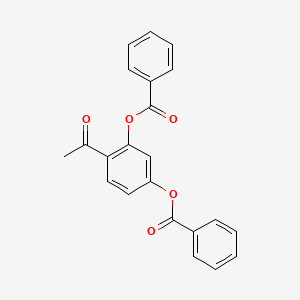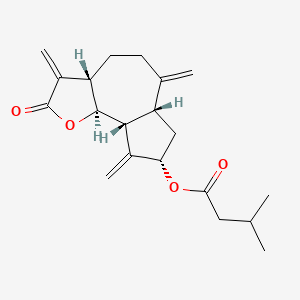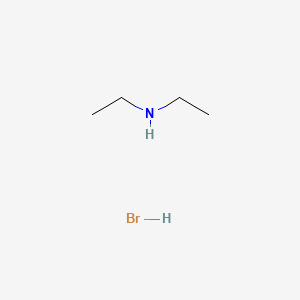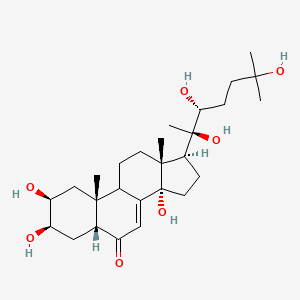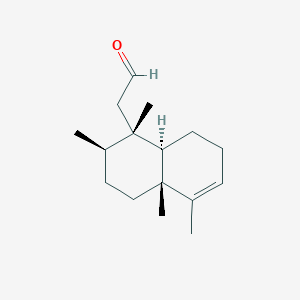
1-hexadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG(16:0/20:1(11Z)/0:0)[iso2], also known as diacylglycerol or DAG(16:0/20:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/20:1(11Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/20:1(11Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/20:1(11Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/20:1(11Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/20:1(11Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/20:1(11Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/20:1(11Z)) pathway. DG(16:0/20:1(11Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/20:1(11Z)/24:1(15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:1(11Z)/14:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:1(11Z)/16:0) pathway, and de novo triacylglycerol biosynthesis TG(16:0/20:1(11Z)/24:0) pathway.
DG(16:0/20:1(11Z)/0:0) is a diglyceride.
科学的研究の応用
Transformation into Valuable C3 Chemicals Conversion of glycerol derivatives into valuable C3 chemicals is gaining attention. The transformation can yield various chemicals like acrolein, lactic acid, 1,3-dihydroxyacetone, and more, offering a sustainable and atomically economical approach compared to petroleum resources. Heterogeneous catalysts have shown significant progress in this area, indicating a promising field for glycerol and its derivatives (Wang, Xiao, & Xiao, 2019).
Involvement in the Endocannabinoid System While not directly related to 1-hexadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol, studies on glycerol derivatives like 2-arachidonoyl glycerol (2AG) have shown significant biological activity on CB(1) and CB(2) receptors. The quantification and understanding of these derivatives in biological systems can lead to insights into physiological functions and potential therapeutic applications (Zoerner, Gutzki, Batkai, May, Rakers, Engeli, & Jordan, 2011).
Potential in Wine Industry and Fermentation Processes In the context of fermentation, glycerol is produced as a by-product by Saccharomyces cerevisiae. Its levels are thought to contribute to the smoothness and viscosity of wine. Understanding the metabolic pathways involved in glycerol synthesis can lead to controlled production levels through culture conditions or genetic manipulation (Scanes, Hohrnann, & Prior, 2017).
Structured Triacylglycerols Preparation through Enzymatic Interesterification Enzymatic interesterification (EIE) modifies the physical properties and nutritional qualities of fats and oils. This method offers a flexible and environmentally friendly alternative to chemical interesterification, potentially leading to structured triacylglycerols with desired properties. Monitoring and control of the EIE process are crucial for optimizing the outcome (Zhang, Lee, & Wang, 2020).
特性
分子式 |
C39H74O5 |
|---|---|
分子量 |
623 g/mol |
IUPAC名 |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h17-18,37,40H,3-16,19-36H2,1-2H3/b18-17-/t37-/m0/s1 |
InChIキー |
WLZSVJONADRHKP-OKTLSVAYSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCC=CCCCCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-N'-{5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-yl}iminoformamide](/img/structure/B1243958.png)
![N'-[(4-nitrophenyl)methylene]-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B1243960.png)
![N-[(E)-(4-fluorophenyl)methylideneamino]-2,6-dimethylquinolin-4-amine](/img/structure/B1243961.png)
![N-butyl-8-[[2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetyl]amino]-N-methyloctanamide](/img/structure/B1243962.png)

![(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1243964.png)

